molecular formula C27H32Cl2O7 B12812590 (11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12812590
M. Wt: 539.4 g/mol
InChI Key: AQCCVUHZMIMSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mometasone furoate monohydrate involves forming an organic water solution of mometasone furoate by mixing water with an organic solvent such as dimethyl formamide, dimethyl sulfoxide, or tetrahydrofuran. Crystals are then precipitated from this solution using conventional crystallization methods, including cooling and solvent evaporation .

Industrial Production Methods

In industrial settings, the synthesis of mometasone furoate monohydrate is typically carried out on a multi-gram scale. The process involves the formation of a saturated homogeneous solution of anhydrous mometasone furoate in a mixture of water and a water-miscible organic solvent . This solution is then subjected to crystallization to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions

Mometasone furoate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of mometasone furoate, such as 6β-hydroxy-mometasone furoate, which is formed during in vitro incubation with human liver microsomes .

Scientific Research Applications

Mometasone furoate monohydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Dexamethasone
  • Fluticasone propionate
  • Beclomethasone dipropionate

Uniqueness

Mometasone furoate monohydrate is unique due to its exceptionally high glucocorticoid receptor binding affinity, which is 22 times stronger than that of dexamethasone . This high affinity contributes to its potent anti-inflammatory effects and makes it a preferred choice for treating various inflammatory conditions.

Properties

IUPAC Name

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCCVUHZMIMSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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